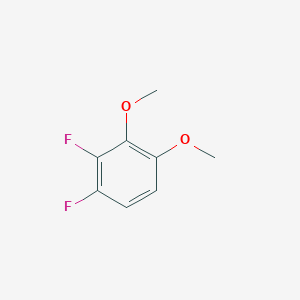

1,2-Difluoro-3,4-dimethoxybenzene

Description

The exact mass of the compound this compound is 174.04923582 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHFUKBONQAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated and Methoxylated Arenes

In the realm of contemporary organic chemistry, the strategic incorporation of fluorine atoms and methoxy (B1213986) groups onto aromatic rings, known as arenes, is a powerful tool for modulating the properties of organic molecules. nuph.edu.uanih.gov Fluorine, the most electronegative element, imparts unique characteristics to organic compounds. Its introduction can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial parameters in drug discovery and materials science. jmu.eduacs.org The difluoro(methoxy)methyl group (CF2OCH3), for instance, acts as a moderate electron acceptor, influencing the reactivity and electronic nature of the aromatic ring. nuph.edu.ua

Similarly, methoxy groups (-OCH3) are vital functional groups in organic chemistry. nih.gov They are prevalent in a vast number of biologically active compounds and approved drugs. nih.gov The presence of a methoxy group can enhance a molecule's therapeutic potential and can also serve as a versatile chemical handle for further synthetic modifications. nih.gov Dimethoxybenzene derivatives, in general, are recognized for their thermodynamic stability and are considered valuable in pharmaceutical applications. researchgate.net

The combination of both fluorine and methoxy substituents on a single aromatic scaffold, as seen in 1,2-Difluoro-3,4-dimethoxybenzene, creates a molecule with a unique and desirable set of properties, making it a valuable asset in the synthesis of complex molecular architectures.

A Versatile Synthetic Intermediate and Building Block

1,2-Difluoro-3,4-dimethoxybenzene serves as a crucial building block in the synthesis of more complex molecules. Its unique substitution pattern allows for selective chemical transformations, making it a valuable precursor in various synthetic pathways.

One notable application is in the generation of benzyne (B1209423) intermediates. For example, the related compound, 1,4-difluoro-2,5-dimethoxybenzene, can be used to generate a benzyne intermediate for Diels-Alder reactions, a powerful method for forming new cyclic compounds. acs.orgresearchgate.net This reactivity allows for the construction of highly substituted naphthol and anthracenol derivatives, which are important structural motifs in many natural products and pharmaceuticals. acs.orgresearchgate.net

Furthermore, difluorinated aromatic compounds are key components in the synthesis of N-heteroacenes, a class of organic materials with interesting electronic and fluorescent properties. nih.gov For instance, 4,5-difluoro-1,2-dinitrobenzene is used in substitution reactions with diamines to construct complex phenazine-based structures. nih.gov While this specific example does not use this compound, it highlights the general utility of difluorinated arenes in building complex heterocyclic systems.

The strategic placement of the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring of this compound provides chemists with a powerful tool to construct intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

Current Research Trajectories for Difluoro Dimethoxybenzene Compounds

Current research involving difluoro-dimethoxybenzene compounds and related structures is focused on leveraging their unique properties for the development of novel materials and bioactive molecules. The stability and specific reactivity of these compounds make them attractive for a range of applications.

Researchers are exploring the use of dimethoxybenzene derivatives as versatile compounds in pharmaceutical development due to their inherent stability and bioactivity. researchgate.net Density Functional Theory (DFT) calculations are being employed to understand the electronic properties and reactivity of these molecules, which aids in the design of new therapeutic agents. researchgate.net

The synthesis of various substituted building blocks containing difluorocyclobutyl moieties is another active area of research. researchgate.netresearchgate.net These efforts aim to create a toolbox of novel fluorinated synthons for medicinal chemistry and drug discovery. The development of efficient, large-scale syntheses of these building blocks is crucial for their practical application. researchgate.net

Furthermore, the unique electronic properties imparted by fluorine and methoxy (B1213986) groups are being harnessed in the design of new functional materials. For example, the study of arene-perfluoroarene interactions is critical for the development of new self-assembling systems and advanced materials. nih.gov The insights gained from these studies can be applied to the design of novel polymers, liquid crystals, and other functional materials with tailored properties.

Synthetic Routes to 1,2-Difluoro-3,4-dimethoxybenzene and Its Isomers

The synthesis of fluorinated dimethoxybenzenes, including the specific isomer this compound, involves strategic chemical transformations to introduce fluorine atoms onto the benzene (B151609) ring with high precision. These methods are broadly categorized into electrophilic and nucleophilic fluorination, as well as metal-catalyzed reactions. The control of regioselectivity is a critical aspect of these syntheses, ensuring the desired placement of the fluorine atoms on the dimethoxybenzene scaffold.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1,2 Difluoro 3,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For 1,2-Difluoro-3,4-dimethoxybenzene, the presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted NMR analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons are in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy groups. The two methoxy groups, being in non-equivalent positions, may exhibit slightly different chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will display signals for the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling. The magnitude of these coupling constants can provide valuable structural information.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides a wide chemical shift range, making it particularly useful for distinguishing between different fluorine environments. wikipedia.org In this compound, the two fluorine atoms are not chemically equivalent and are expected to show distinct signals in the ¹⁹F NMR spectrum. These signals will likely be split into doublets due to F-F coupling. Furthermore, long-range couplings to protons can also be observed, providing additional connectivity information. The chemical shifts of the fluorine atoms are sensitive to the electronic effects of the neighboring methoxy groups.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Aromatic H-5 | 6.8 - 7.2 | d or dd | J(H-H), J(H-F) |

| Aromatic H-6 | 6.8 - 7.2 | d or dd | J(H-H), J(H-F) |

| Methoxy H (C-3) | 3.8 - 4.0 | s | |

| Methoxy H (C-4) | 3.8 - 4.0 | s | |

| ¹³C | |||

| C-1 | 140 - 150 | d | ¹J(C-F) |

| C-2 | 140 - 150 | d | ¹J(C-F) |

| C-3 | 145 - 155 | s | |

| C-4 | 145 - 155 | s | |

| C-5 | 110 - 120 | s | |

| C-6 | 110 - 120 | s | |

| Methoxy C (C-3) | 55 - 65 | s | |

| Methoxy C (C-4) | 55 - 65 | s | |

| ¹⁹F | |||

| F-1 | -130 to -150 | d | J(F-F) |

| F-2 | -130 to -150 | d | J(F-F) |

Note: The predicted data is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, advanced 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, which would confirm the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the methoxy carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying the quaternary carbons and for confirming the placement of the methoxy groups relative to the fluorinated positions by observing correlations from the methoxy protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for its identification and purity assessment. The mass spectrum obtained will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound, C₈H₈F₂O₂.

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways may include the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a formyl group (-CHO) from the molecular ion. The presence of fluorine atoms will also influence the fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

| Technique | Expected Observation | Information Gained |

| GC-MS | Molecular ion peak (M⁺) at m/z 174.05 | Molecular Weight |

| Characteristic fragmentation pattern | Structural Information | |

| HRMS | Exact mass of the molecular ion | Elemental Composition (C₈H₈F₂O₂) |

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is more commonly used for the analysis of large biomolecules, its application to small organic molecules is also possible. rsc.org In the context of this compound, MALDI-TOF MS could be employed if the compound is part of a larger molecular system, such as a polymer or a surface-modified material. This technique provides a rapid and sensitive method for determining the molecular weight of the larger system and can sometimes provide information about the repeating units or attached functional groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also be used to study the conformational properties of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy groups, and C-F stretching. The positions of these bands can be influenced by the electronic effects of the substituents.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum will also show bands corresponding to the various vibrational modes of the molecule. Aromatic ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (methoxy) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (methoxy) | 1000 - 1300 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR |

The combined use of IR and Raman spectroscopy can provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its molecular structure and symmetry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For aromatic compounds like this compound, the IR spectrum reveals characteristic absorptions corresponding to C-H, C-O, C-F, and C=C bond stretching and bending vibrations.

Theoretical studies using methods like Density Functional Theory (DFT) can complement experimental IR data by predicting vibrational frequencies. isroset.org For similar difluoromethoxybenzene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide good agreement with experimental spectra. isroset.org The major absorption bands in the IR spectrum of related dimethoxybenzene compounds are useful for differentiating between regioisomers. researchgate.net

Table 1: Predicted IR Vibrational Modes for a Related Difluoromethoxybenzene Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| C-O Stretching | 1200 - 1300 |

| C-F Stretching | 1100 - 1200 |

| Aromatic C=C Stretching | 1450 - 1600 |

Note: This table is illustrative and based on data for similar compounds. Specific values for this compound would require experimental measurement or specific theoretical calculation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The technique relies on the inelastic scattering of monochromatic light. For substituted benzenes, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the substituent groups.

Raman difference spectroscopy is a sensitive technique that can reveal subtle changes in molecular structure and intermolecular interactions. nih.gov Theoretical calculations are also instrumental in assigning the vibrational modes observed in Raman spectra. isroset.org

Table 2: Key Raman Shifts for Substituted Benzenes

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Ring Breathing Mode | ~1000 |

| C-H Bending | 1150 - 1180 |

| C=C Stretching | 1580 - 1620 |

Note: This table provides general ranges for substituted benzenes. The exact shifts for this compound would be specific to its structure.

Electronic Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of aromatic compounds like this compound typically shows characteristic absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents. Methoxy groups generally cause a bathochromic (red) shift of the absorption maxima.

The UV-Vis spectrum of the related 1,4-dimethoxybenzene (B90301) shows a strong absorption band around 290 nm. The typical absorption spectrum of free-base porphyrins, for comparison, shows a high-intensity Soret band around 420 nm and four less intense Q bands between 500-650 nm. rsc.org

Table 3: Predicted UV-Visible Absorption for a Dimethoxybenzene Derivative

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π* | ~280 - 300 nm | High |

Note: This is an estimated value based on similar compounds. Experimental data for this compound is needed for precise values.

Rotationally Resolved Electronic Spectroscopy for Gas-Phase Conformations

Rotationally resolved electronic spectroscopy is a high-resolution technique that provides detailed information about the geometry and electronic structure of molecules in the gas phase. By analyzing the rotational fine structure of electronic transitions, it is possible to determine the rotational constants of the molecule in both its ground and excited electronic states. ru.nl

This technique has been successfully applied to study the conformational preferences of dimethoxybenzene isomers. researchgate.netnih.gov For 1,2-dimethoxybenzene, these studies have shown that the molecule adopts a planar heavy-atom structure with the methoxy groups in a trans configuration in both the ground (S₀) and first excited singlet (S₁) states. nih.gov The analysis of the transition dipole moment orientation can further characterize the nature of the excited electronic state, which for 1,2-dimethoxybenzene was identified as a ¹Lb state. nih.gov Similar studies on related molecules like 3-methoxyphenol have also been used to identify and assign different conformers. hhu.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. The analysis also yields the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice.

Table 4: Illustrative Crystal Data for a Related Dimethoxybenzene Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 22.692 (2) |

| b (Å) | 5.5460 (5) |

| c (Å) | 13.7099 (13) |

| V (ų) | 1725.4 (3) |

| Z | 4 |

Source: Crystal data for 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene nih.gov

Analysis of Intermolecular Interactions and Packing Effects (e.g., Hirshfeld Analysis)

Beyond the individual molecule, the arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. These interactions dictate many of the macroscopic properties of the material, including its melting point, solubility, and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and relative importance of different intermolecular interactions.

For a molecule like this compound, a variety of intermolecular interactions are expected to play a role in its crystal packing. These would include:

Hydrogen bonding: Although lacking strong traditional hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to be present and play a role in directing the crystal packing.

Halogen bonding: The fluorine atoms could potentially act as halogen bond acceptors.

π-π stacking: The aromatic benzene ring can participate in stacking interactions with neighboring molecules.

A Hirshfeld surface analysis would allow for the quantitative breakdown of these interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, with different types of interactions appearing as distinct patterns. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts.

While a specific Hirshfeld analysis for this compound is not currently published, studies on other dimethoxybenzene derivatives have demonstrated the utility of this technique. nih.gov In these related compounds, Hirshfeld analysis has revealed the significant contributions of C-H···O interactions and, where applicable, halogen bonding to the crystal stability. nih.gov

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | O (methoxy) | Significant |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | F | Moderate |

| van der Waals | All atoms | All atoms | High |

| π-π Stacking | Benzene Ring | Benzene Ring | Possible |

Theoretical and Computational Investigations of 1,2 Difluoro 3,4 Dimethoxybenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for studying complex molecules. researchgate.net It is employed to analyze the structural and electronic properties of molecules, including parameters like frontier molecular orbital energies and molecular electrostatic potential maps. nih.govbohrium.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov Different combinations are selected to predict molecular geometries, reactivity, and other properties. nih.gov

Studies on related dimethoxybenzene derivatives have compared various functionals and basis sets to validate a reliable computational methodology. nih.govbohrium.comresearchgate.net Among the commonly used functionals, hybrid functionals like B3LYP and PBE0 are often compared against simpler functionals like PBE. nih.govbohrium.comnih.gov Research indicates that while PBE can be the most time-efficient, the B3LYP hybrid functional often provides the lowest total energy, suggesting a more accurate description of the ground state. nih.govbohrium.comresearchgate.net

For basis sets, which are sets of mathematical functions used to build molecular orbitals, a similar trade-off between accuracy and computational expense exists. The Pople-style basis sets, such as 6-311G(d,p), and the Karlsruhe "def2" series, like Def2-TZVP, are frequently employed. nih.govbohrium.compsicode.org In comparative studies of dimethoxybenzene derivatives, the Def2-TZVP basis set was found to yield the lowest energy, though it required more computational resources than 6-311G(d,p). nih.govbohrium.comresearchgate.net The selection of an appropriate functional and basis set combination, such as B3LYP/Def2-TZVP, is a critical first step for obtaining reliable theoretical data on 1,2-Difluoro-3,4-dimethoxybenzene. nih.govbohrium.com

Table 1: Comparison of Functional and Basis Set Performance for Dimethoxybenzene Derivatives This table illustrates the typical performance trade-offs noted in studies of related compounds.

| Functional / Basis Set | Relative Computational Cost | Relative Accuracy (Total Energy) |

| PBE | Low | Good |

| B3LYP | Medium | Excellent |

| 6-311G(d,p) | Medium | Good |

| Def2-TZVP | High | Excellent |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO energy gap (E_g), is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

DFT calculations are routinely used to determine the energies of these orbitals. nih.govbohrium.com For substituted benzenes like this compound, the distribution and energies of these orbitals are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy, while the electron-withdrawing fluorine atoms would lower it. The final orbital energies and the resulting energy gap are a product of this electronic push-pull effect. In studies of related dimethoxybenzene derivatives, DFT calculations have been used to demonstrate their thermodynamic stability through the analysis of their energy gaps. nih.govbohrium.comresearchgate.net A smaller energy gap is associated with higher chemical reactivity and softness. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzene (B151609) This table provides an example of the type of data generated from FMO analysis. The values are hypothetical for this compound and serve for illustration only.

| Parameter | Energy (eV) |

| E_HOMO | -5.95 |

| E_LUMO | -1.10 |

| Energy Gap (E_g) | 4.85 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP surface visualizes the total electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. nih.govbohrium.com Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.org

For this compound, an MEP analysis would reveal the electron-rich regions around the oxygen atoms of the methoxy groups and potentially on the benzene ring, making them likely sites for interaction with electrophiles. Conversely, regions near the electronegative fluorine atoms and hydrogen atoms would exhibit a more positive potential. In studies on other dimethoxybenzene derivatives, MEP maps have successfully identified nucleophilic and electrophilic sites, highlighting their potential as hydrogen bond donors or acceptors and informing their application in drug design. nih.govbohrium.comresearchgate.netnih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. aps.orgaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous approach to solving the electronic Schrödinger equation. arxiv.org

While computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in determining molecular energies and structures. arxiv.org They are often used to benchmark the performance and accuracy of more computationally efficient methods like DFT for a specific class of molecules. arxiv.org For this compound, ab initio calculations would provide a highly reliable reference for its geometric parameters (bond lengths, bond angles) and electronic properties, against which various DFT functionals could be validated.

To investigate the properties of electronically excited states, such as those involved in light absorption and emission, DFT must be extended to its time-dependent formulation, known as Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net TD-DFT has become a standard and popular computational tool for calculating the electronic absorption and emission spectra of molecules. researchgate.netbohrium.comups-tlse.fr

This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption. rsc.org Furthermore, TD-DFT can be used to optimize the geometry of excited states, which is essential for understanding fluorescence and other photophysical processes. researchgate.netbohrium.com For this compound, TD-DFT calculations would be instrumental in predicting its UV-Vis spectrum, understanding how electronic transitions are influenced by the fluoro and methoxy substituents, and rationalizing its photophysical behavior. rsc.org

Density Functional Theory (DFT) Applications for Electronic and Structural Properties

Investigation of Molecular Stability and Reactivity Profiles of this compound

Theoretical and computational chemistry offers powerful tools to elucidate the intrinsic properties of molecules, providing insights into their stability and predicting their behavior in chemical reactions. For this compound, computational studies are instrumental in understanding how the interplay of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring influences its chemical character.

Thermodynamic Feasibility Studies of Chemical Transformations

The thermodynamic stability of this compound and its propensity to undergo various chemical transformations can be rigorously assessed using computational methods such as Density Functional Theory (DFT). These studies calculate the change in Gibbs free energy (ΔG) for potential reaction pathways, including deprotonation, dimerization, hydrolysis, and demethylation. A negative ΔG indicates a thermodynamically favorable process, while a positive ΔG suggests the reaction is non-spontaneous under standard conditions.

Deprotonation: The acidity of the aromatic protons can be determined by calculating the deprotonation energy. The fluorine and methoxy substituents significantly influence the electron density of the benzene ring, thereby affecting the stability of the resulting carbanion. The electron-withdrawing nature of the fluorine atoms is expected to stabilize the conjugate base, making deprotonation more favorable compared to unsubstituted dimethoxybenzene.

Dimerization: The potential for this compound to dimerize, either through covalent bond formation or non-covalent interactions, can be explored. Calculations would involve optimizing the geometries of possible dimeric structures and comparing their energies to that of two separate monomers. Intermolecular interactions, such as π-π stacking and hydrogen bonding, can contribute to the stability of dimers. isroset.org

Hydrolysis and Demethylation: The methoxy groups are susceptible to hydrolysis (cleavage by water) and demethylation (removal of the methyl group). Computational models can simulate these reactions, often with the inclusion of an acid or base catalyst, to determine their thermodynamic feasibility. The energy barriers associated with these pathways provide insight into the conditions required for such transformations to occur.

A hypothetical summary of calculated thermodynamic data for these transformations is presented in the table below. These values are illustrative and would be derived from specific computational studies.

| Transformation Pathway | Reactants | Products | Calculated ΔG (kJ/mol) | Thermodynamic Feasibility |

| Deprotonation | C₈H₈F₂O₂ + B⁻ | [C₈H₇F₂O₂]⁻ + HB | Value | Feasible/Not Feasible |

| Dimerization | 2 x C₈H₈F₂O₂ | (C₈H₈F₂O₂)₂ | Value | Feasible/Not Feasible |

| Hydrolysis (one -OCH₃) | C₈H₈F₂O₂ + H₂O | C₇H₆F₂O₂ + CH₃OH | Value | Feasible/Not Feasible |

| Demethylation (one -OCH₃) | C₈H₈F₂O₂ + H⁺ | C₇H₅F₂O(OH) + CH₃⁺ | Value | Feasible/Not Feasible |

Kinetic Stability and Activation Barrier Computations

While thermodynamics indicates whether a reaction can occur, kinetics, governed by the activation energy (Ea), determines how fast it will proceed. A molecule is considered kinetically stable if the activation barriers for its potential decomposition or transformation pathways are high.

Computational methods are employed to locate the transition state (TS) for a given reaction, which is the highest point on the potential energy surface along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier. For this compound, this would involve mapping the energy changes during processes like demethylation or electrophilic aromatic substitution. The presence of both electron-donating and electron-withdrawing groups can lead to complex electronic effects that influence the stability of transition states. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable insights into the electronic properties and thermodynamic stability of substituted dimethoxybenzenes. isroset.org

The table below illustrates hypothetical activation barriers for key reaction pathways, which would be determined through computational transition state searches.

| Reaction Pathway | Reactants | Transition State | Products | Calculated Activation Barrier (Ea) (kJ/mol) | Kinetic Stability |

| Nitration | C₈H₈F₂O₂ + NO₂⁺ | [C₈H₈F₂O₂(NO₂)]⁺ | C₈H₇F₂NO₄ + H⁺ | Value | High/Low |

| Demethylation | C₈H₈F₂O₂ + H⁺ | [C₈H₉F₂O₂]⁺ | C₇H₅F₂O(OH) + CH₃⁺ | Value | High/Low |

| Hydrolysis | C₈H₈F₂O₂ + H₃O⁺ | [C₈H₉F₂O₂(H₂O)]⁺ | C₇H₆F₂O₂ + CH₃OH | Value | High/Low |

Redox Potential Calculations and Their Environmental Dependence

The redox potential of a molecule quantifies its tendency to be oxidized or reduced. For this compound, the redox potential is influenced by the substituents on the aromatic ring. Electron-withdrawing groups like fluorine generally increase the oxidation potential, making the compound more difficult to oxidize, while electron-donating groups like methoxy groups decrease it.

DFT calculations can predict the standard redox potential (E°) by computing the Gibbs free energy change for the one-electron oxidation or reduction reaction. nih.gov The effect of the solvent environment is crucial and is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). The pH of the medium can also play a significant role, especially if proton-coupled electron transfer is possible. The relationship between potential and pH can be visualized in a Pourbaix diagram, which can be constructed computationally. youtube.com

Theoretical calculations for 1,4-dimethoxybenzene (B90301) have shown that substituents can tune the oxidation potential over a wide range. nih.gov A similar approach can be applied to this compound to predict its electrochemical behavior.

The following table presents a hypothetical comparison of calculated redox potentials in different solvent environments.

| Redox Process | Solvent | Calculated E° (V vs. SHE) |

| Oxidation (C₈H₈F₂O₂ → [C₈H₈F₂O₂]⁺ + e⁻) | Gas Phase | Value |

| Oxidation (C₈H₈F₂O₂ → [C₈H₈F₂O₂]⁺ + e⁻) | Water | Value |

| Oxidation (C₈H₈F₂O₂ → [C₈H₈F₂O₂]⁺ + e⁻) | Acetonitrile | Value |

| Reduction (C₈H₈F₂O₂ + e⁻ → [C₈H₈F₂O₂]⁻) | Water | Value |

Solvation Effects and Proton Solvation Energies in Reaction Media

The solvent in which a reaction is carried out can have a profound impact on reaction rates and equilibria. Computational chemistry accounts for these solvation effects through various models. Explicit solvation models involve including a number of solvent molecules in the calculation, while implicit models, such as the aforementioned PCM, represent the solvent as a continuous medium with a specific dielectric constant.

For reactions involving this compound, particularly those where charged species or transition states are formed, the stabilizing effect of a polar solvent can be significant. The proton solvation energy, which is the energy released when a proton is transferred from the gas phase to the solvent, is a critical parameter in calculating pKa values and understanding acid-catalyzed reactions. Accurate calculation of these solvation energies is essential for predicting reaction thermodynamics and kinetics in solution.

Conformational Landscapes and Rotational Barriers in Dimethoxybenzene Derivatives

The methoxy groups in this compound are not static; they can rotate around the C(aryl)-O bonds. This rotation gives rise to different conformers, each with a distinct energy. The collection of these conformers and the energy barriers separating them constitutes the conformational landscape of the molecule.

Computational studies, often using ab initio or DFT methods, can map this landscape by systematically rotating the dihedral angles of the methoxy groups and calculating the energy at each step. anu.edu.au For the closely related 1,2-dimethoxybenzene, it has been shown that the conformational preferences are a delicate balance of steric hindrance between the adjacent methoxy groups and electronic effects. rsc.org The introduction of fluorine atoms at the 1 and 2 positions in this compound would introduce additional steric and electrostatic interactions, further influencing the preferred conformations and the heights of the rotational barriers.

The table below summarizes hypothetical calculated rotational barriers and the relative energies of stable conformers for this compound.

| Conformer Description | Dihedral Angles (°_φ_₁, °_φ_₂) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Planar (both -OCH₃ in plane) | (0, 0) | Value | Value |

| Orthogonal (one -OCH₃ out of plane) | (0, 90) | Value | Value |

| Non-planar (both -OCH₃ out of plane) | (θ₁, θ₂) | Value | Value |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be predicted. nih.gov These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. isroset.org These frequencies can be correlated with the peaks observed in experimental IR and Raman spectra, providing a detailed picture of the molecular vibrations.

The tables below present hypothetical predicted spectroscopic data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom | Predicted Chemical Shift (δ) |

|---|---|

| C1 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C (in -OCH₃ at C3) | Value |

| C (in -OCH₃ at C4) | Value |

| H5 | Value |

| H6 | Value |

| H (in -OCH₃ at C3) | Value |

Predicted Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency | Description |

|---|---|---|

| ν(C-H) aromatic | Value | Aromatic C-H stretch |

| ν(C-F) | Value | C-F stretch |

| ν(C=C) aromatic | Value | Aromatic ring stretch |

| δ(C-H) | Value | In-plane C-H bend |

| γ(C-H) | Value | Out-of-plane C-H bend |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dimethoxybenzene |

| Benzene |

| Water |

| Acetonitrile |

| Methoxy |

| Methyl |

Advanced Theoretical Descriptors and Their Interpretation (e.g., Natural Bond Orbital (NBO) Analysis, Hyperpolarizability Calculations)

In the realm of computational chemistry, advanced theoretical descriptors provide profound insights into the electronic structure, stability, and potential applications of molecules. For this compound, while specific experimental and computational studies are not extensively available in the current literature, we can infer its properties by examining theoretical investigations on closely related substituted benzene derivatives. Methodologies such as Natural Bond Orbital (NBO) analysis and hyperpolarizability calculations are instrumental in elucidating the intricate electronic interactions and non-linear optical (NLO) properties that are characteristic of such polysubstituted aromatic systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and the nature of chemical bonds.

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the donation of electron density from a filled (donor) bonding or lone pair orbital to an adjacent empty (acceptor) anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.

For a molecule like this compound, several key intramolecular interactions are expected. The methoxy groups (-OCH3) are strong π-donors, while the fluorine atoms are σ-acceptors due to their high electronegativity, but can also act as weak π-donors. The interplay of these substituents governs the electronic landscape of the benzene ring.

In a study on a related compound, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), NBO analysis revealed significant intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to its molecular stability. researchgate.net Similar interactions are anticipated in this compound. The primary donor-acceptor interactions would likely involve the lone pairs of the oxygen and fluorine atoms and the π-system of the benzene ring.

Illustrative NBO Analysis Data for a Substituted Benzene Derivative

To illustrate the type of data obtained from an NBO analysis, the following table presents hypothetical, yet representative, second-order perturbation energies (E(2)) for the most significant donor-acceptor interactions expected in a molecule with similar functionalities.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C=C) | ~20-40 | π-Donation from methoxy group |

| LP (F) | σ* (C-C) | ~2-5 | σ-Acceptance by fluorine |

| π (C=C) | π* (C=C) | ~15-25 | π-Delocalization in benzene ring |

| σ (C-H) | σ* (C-F) | ~1-3 | Hyperconjugation |

Note: This table is illustrative and the values are based on typical ranges observed in similar substituted benzene systems. The actual values for this compound would require specific computational calculations.

The interpretation of such data for this compound would focus on:

The role of methoxy groups: The lone pairs on the oxygen atoms of the methoxy groups are expected to be significant donors to the π* anti-bonding orbitals of the benzene ring, leading to substantial E(2) values. This donation of electron density activates the ring towards electrophilic substitution.

The influence of fluorine atoms: Fluorine's high electronegativity leads to strong polarization of the C-F bond. The NBO analysis would likely show a high p-character for the fluorine lone pairs and their involvement in weaker hyperconjugative interactions with adjacent σ* orbitals. acs.orgnih.gov

Ring delocalization: The π → π* interactions within the benzene ring are indicative of the aromatic character and the delocalization of electron density across the cyclic system.

Hyperpolarizability Calculations

Hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field and is a key parameter in the design of materials for non-linear optical (NLO) applications. Molecules with large hyperpolarizability values can be used in technologies such as frequency conversion and optical switching.

The first hyperpolarizability (β) is a tensor quantity, but often the magnitude of the total hyperpolarizability (βtot) is reported. Large βtot values are typically found in molecules with significant intramolecular charge transfer (ICT), often facilitated by the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the methoxy groups act as electron donors, while the fluorine atoms are electron-withdrawing. This donor-acceptor arrangement, coupled with the π-system of the benzene ring, suggests that the molecule could exhibit NLO properties.

Computational studies on other donor-acceptor substituted benzene derivatives have shown that the magnitude of the hyperpolarizability is sensitive to the nature and relative positions of the substituents. nih.gov For instance, a study on 1,4-dibromo-2,5-dimethoxybenzene indicated that it possesses NLO properties. researchgate.net

Illustrative Hyperpolarizability Data for Substituted Benzene Derivatives

The following table provides a hypothetical comparison of the calculated total first hyperpolarizability (βtot) for benzene and a substituted derivative to illustrate the effect of substituents. The values are given in atomic units (a.u.).

| Compound | βtot (a.u.) |

| Benzene | 0 |

| Donor-Acceptor Substituted Benzene | ~1000 - 3000 |

Note: This table is for illustrative purposes. The βtot value for benzene is zero due to its centrosymmetric structure. The value for the substituted benzene is a typical range found in computational studies of similar molecules. researchgate.net Specific calculations are needed for this compound.

The interpretation of hyperpolarizability calculations for this compound would involve:

Assessing ICT: The difference in the ground and excited state dipole moments, as well as the analysis of the frontier molecular orbitals (HOMO and LUMO), would provide insight into the extent of intramolecular charge transfer upon excitation. A significant charge transfer from the methoxy-substituted part of the molecule to the fluoro-substituted part would be a key indicator for NLO activity.

The role of the π-system: The benzene ring acts as a crucial bridge for the electronic communication between the donor and acceptor groups. The efficiency of this charge transfer is directly related to the polarizability of the π-electron system.

Solvent effects: Hyperpolarizability can be significantly influenced by the surrounding medium. Computational studies often include solvent effects to provide a more realistic prediction of the NLO properties in different environments.

Advanced Research Applications of 1,2 Difluoro 3,4 Dimethoxybenzene

Role in Complex Organic Synthesis and Building Block Chemistry

Detailed research publications specifically outlining the use of 1,2-Difluoro-3,4-dimethoxybenzene in the following applications were not identified in available literature.

Precursor in Multistep Synthetic Sequences for Fine Chemicals

No specific examples of multistep synthetic sequences for fine chemicals using this compound as a precursor are detailed in the available research.

Building Block for Polycyclic Aromatic Compounds (e.g., naphthols, anthracenols)

While isomers of this compound are known to be used in the synthesis of polycyclic aromatic compounds, no specific literature was found detailing the use of this compound for the synthesis of naphthols or anthracenols.

Synthesis of Fluorinated Alkenes and Arynes

No specific research was identified that details the use of this compound for the synthesis of fluorinated alkenes or for the generation of aryne intermediates for further reactions.

Materials Science Applications

Components in Advanced Polymeric Materials (e.g., electrodeposition of polymers)

No available literature specifically documents the role of this compound as a component in advanced polymeric materials or its use in the electrodeposition of polymers.

Redox Shuttles in Advanced Energy Storage Systems (e.g., overcharge protection in lithium-ion batteries)

The primary documented advanced application for this compound is in the field of energy storage, specifically as an additive in non-aqueous electrolytes for lithium secondary batteries. google.comgoogle.com Its function is to provide overcharge protection through a "redox shuttle" mechanism.

In a lithium-ion battery, overcharging can lead to electrolyte decomposition, gas generation, and thermal runaway, posing significant safety risks. A redox shuttle additive is a compound that is electrochemically active at a potential slightly higher than the cathode's normal full-charge potential.

When the cell reaches an overcharge state, the this compound molecule is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This electrochemical cycle creates a continuous internal "shuttle" that transports charge and dissipates the excess energy from overcharging as heat, preventing the cell voltage from rising to unsafe levels.

Patents list this compound among other aromatic compounds as a potential additive for this purpose. google.comgoogle.com The selection of a specific shuttle molecule depends on its redox potential, stability in the electrolyte, and diffusion characteristics. The fluorine and methoxy (B1213986) groups on the benzene (B151609) ring are crucial for tuning these electrochemical properties to match the requirements of the battery's chemistry.

| Property | Description |

| Function | Redox Shuttle Additive |

| Application | Overcharge protection in lithium secondary batteries |

| Mechanism | The compound is reversibly oxidized at the cathode and reduced at the anode during overcharge, preventing dangerous voltage increases. |

| Relevant Chemistry | Non-aqueous electrolytes |

Potential as Photosensitizers in Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)

The unique electronic properties of this compound make it a molecule of interest for theoretical applications as a photosensitizer or a core component of one in optoelectronic devices, such as Dye-Sensitized Solar Cells (DSSCs). In a typical DSSC, an organic dye molecule absorbs solar light and injects an electron into a semiconductor, initiating the flow of current. The efficiency of this process is highly dependent on the dye's molecular structure, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The design of effective organic dyes often follows a donor-π-acceptor (D-π-A) architecture. The this compound scaffold possesses both electron-donating methoxy groups (-OCH₃) and electron-withdrawing fluorine atoms (-F). This combination allows for the fine-tuning of the molecule's electronic properties. The methoxy groups can increase the HOMO energy level, facilitating electron donation, while the highly electronegative fluorine atoms can lower the LUMO energy level, which can be advantageous for efficient electron injection into the semiconductor's conduction band.

While direct application of this compound as a primary photosensitizer has not been extensively documented, its structure serves as a valuable model for a tunable aromatic core. By incorporating this moiety into a larger conjugated system with dedicated donor and acceptor end-groups, it is plausible to engineer novel dyes. The fluorine atoms can also enhance the photostability and metabolic stability of the dye, crucial properties for the long-term performance and durability of solar cells. The strategic placement of these functional groups provides a pathway to modulate the absorption spectrum and electrochemical properties, making this and similar fluorinated aromatic compounds promising candidates for future research in the development of next-generation organic photosensitizers.

Structure-Activity Relationship (SAR) Studies in Biological Research

The this compound motif is a critical component in the design of potent and selective enzyme inhibitors, particularly in cancer research. The strategic introduction of fluorine atoms onto the dimethoxybenzene ring is a key technique in medicinal chemistry to modulate a compound's bioactivity. A prime example is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are signaling pathways often dysregulated in various cancers.

In a notable study, researchers designed a series of potent FGFR inhibitors by hybridizing a novel 5H-pyrrolo[2,3-b]pyrazine scaffold with a dimethoxybenzene group, a known motif for enhancing FGFR selectivity. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the electronic properties of the dimethoxybenzene ring were crucial for inhibitory activity. To optimize the lead compound, one strategy involved reducing the electron density of the dimethoxybenzene ring to mitigate potential metabolic liabilities associated with electron-rich aromatic rings.

This was achieved by introducing a fluorine atom, resulting in a fluorinated dimethoxybenzene moiety. The resulting compound 32 showed a potent FGFR1 enzymatic inhibitory activity with an IC₅₀ value of 0.4 nmol/L. nih.gov Further modifications, such as altering substituents on an imidazole ring within the molecule, led to compounds 33 , 34 , and 35 , which all demonstrated equipotent enzymatic activity. nih.gov These findings underscore the power of fluorination as a tool to fine-tune the electronic and metabolic properties of a ligand, thereby enhancing its drug-like characteristics without sacrificing potency. The representative compound 35 was effective in suppressing tumor growth in a xenograft mouse model, highlighting the therapeutic potential of this scaffold. nih.govnih.gov

| Compound | Modification | FGFR1 Enzymatic IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| 32 | Introduction of Fluorine to Dimethoxybenzene Ring | 0.4 | nih.gov |

| 33 | Fluorinated Dimethoxybenzene + Imidazole Substituent Change | Equipotent to 32 | nih.gov |

| 34 | Fluorinated Dimethoxybenzene + Rigidified Linker | Equipotent to 32 | nih.gov |

| 35 | Fluorinated Dimethoxybenzene + Rigidified Linker | Equipotent to 32 | nih.gov |

The difluoro-dimethoxybenzene core is a versatile and valuable building block in the synthesis of complex molecules for both the pharmaceutical and agrochemical industries. Its utility stems from the unique properties conferred by the combination of fluorine and methoxy groups on an aromatic ring.

In medicinal chemistry, the incorporation of fluorine atoms into a drug candidate is a well-established strategy to enhance its pharmacological profile. Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity. researchgate.net The this compound scaffold provides these benefits, making it an attractive starting point for developing new therapeutic agents. Its role in creating potent FGFR inhibitors demonstrates its value in oncology drug discovery. nih.gov

Similarly, in the agrochemical sector, this structural motif is used in the formulation of more effective and potentially safer herbicides, fungicides, and pesticides. nih.gov Fluorinated compounds are integral to many modern crop-protection chemicals. nih.govresearchgate.net The stability of the carbon-fluorine bond ensures that the active molecule has a longer half-life in the field, potentially reducing the required application frequency. Furthermore, the specific substitution pattern of the difluoro-dimethoxybenzene ring can be leveraged to achieve higher target selectivity, leading to products that are more effective against specific pests or weeds with reduced impact on non-target organisms and the environment.

Analytical Chemistry Applications

In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks to correct for variations in sample handling, instrument response, or signal drift. An ideal internal standard should be chemically similar to the analyte but produce a signal that is distinct and well-resolved from other components in the mixture.

This compound possesses several characteristics that make it a strong candidate for use as an internal standard, particularly in ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The presence of two fluorine atoms gives it a distinct and typically sharp signal in the ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, signals from fluorinated compounds are often well-separated from background noise and other sample components.

Fluorinated aromatic compounds such as hexafluorobenzene and 4-fluorobenzotrifluoride are already employed as internal standards for quantification in ¹⁹F NMR studies. researchgate.nettamu.edu The specific chemical shift of the fluorine nuclei in this compound would depend on its electronic environment, but it would be expected to appear in a predictable region of the spectrum. Its relative chemical inertness and volatility also allow for easy addition to samples and removal after analysis if necessary. This makes it a potentially valuable tool for ensuring accuracy and precision in the quantification of other fluorinated molecules, such as pharmaceuticals, agrochemicals, or environmental contaminants.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level.

This compound is a suitable candidate for SERS analysis due to its distinct molecular structure, which gives rise to a unique vibrational fingerprint. The Raman spectrum of this compound would feature characteristic peaks corresponding to the vibrations of its specific functional groups, including:

C-F (carbon-fluorine) stretching modes.

C-O (carbon-oxygen) stretching modes of the methoxy groups.

Aromatic C-C ring breathing modes.

C-H stretching and bending modes.

When adsorbed onto a SERS-active substrate, the electromagnetic field enhancement provided by the plasmon resonance of the metal nanoparticles would dramatically increase the intensity of these vibrational signals. This would enable highly sensitive and selective detection of this compound. This capability is valuable for various applications, such as monitoring its presence as a building block in chemical reactions or detecting it as a potential environmental marker. The well-defined and sharp peaks characteristic of small aromatic molecules make them excellent targets for label-free SERS detection, where the molecule's own spectrum is used for identification without the need for a separate Raman reporter.

Q & A

Q. What are the recommended synthetic routes for 1,2-Difluoro-3,4-dimethoxybenzene in laboratory settings?

Methodological Answer: The synthesis typically involves sequential fluorination and methoxylation steps. For example:

- Step 1: Fluorination of a benzene precursor (e.g., 1,2-dichloro-3,4-dimethoxybenzene) using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 120–150°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate intermediates.

- Step 3: Methoxylation via nucleophilic substitution using sodium methoxide (NaOMe) in methanol under reflux, followed by recrystallization for final product isolation . Key challenges include controlling regioselectivity and minimizing side reactions; monitoring via TLC and GC-MS is recommended .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact and inhalation of dust/aerosols .

- Storage: Keep in a tightly sealed amber glass container under inert gas (argon/nitrogen) at –20°C to prevent degradation. Label containers with GHS hazard codes (H302, H315, H319) .

- Waste Disposal: Collect in halogenated waste containers and incinerate via licensed facilities to avoid environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹⁹F NMR: Expect two distinct fluorine signals near δ –140 ppm (ortho-fluorines) and δ –150 ppm (meta-fluorines), with coupling constants (JFF ≈ 20 Hz) confirming substitution patterns .

- ¹H NMR: Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting due to fluorine coupling (e.g., doublet of doublets) .

- GC-MS: Molecular ion peak at m/z 188 (C₈H₈F₂O₂) with fragmentation peaks at m/z 153 (loss of –OCH₃) and m/z 109 (loss of F) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophiles to the less hindered positions (e.g., para to methoxy groups). Computational studies (DFT) predict partial charges:

| Position | Charge (eV) | Reactivity |

|---|---|---|

| C-5 | –0.12 | Most reactive to nitration |

| C-6 | –0.09 | Moderate reactivity |

| Experimental validation using HNO₃/H₂SO₄ shows predominant nitration at C-5, confirmed by NOESY NMR . |

Q. What strategies can resolve contradictions between computational predictions and experimental data in the structural analysis of derivatives?

Methodological Answer:

- Data Triangulation: Cross-validate computational (DFT) results with experimental techniques (X-ray crystallography, 2D NMR). For example, discrepancies in dipole moments can be resolved via X-ray-derived electrostatic potential maps .

- Error Analysis: Compare solvent effects in simulations (e.g., PCM models) with experimental solvent environments. Adjust dielectric constants in computational models to match reaction conditions .

- Sensitivity Testing: Vary substituent positions in computational workflows (e.g., Reaxys or PISTACHIO databases) to identify outliers .

Q. What role does this compound play in the design of supramolecular assemblies, and how does its substitution pattern affect host-guest interactions?

Methodological Answer: The compound acts as a building block for host molecules due to its rigid aromatic core and polar substituents:

- Host-Guest Binding: Methoxy groups participate in hydrogen bonding with carboxylate guests (e.g., benzoic acids), while fluorines enhance lipophilicity for non-polar interactions.

- Substitution Effects: Replacing methoxy with ethoxy groups reduces binding affinity by 30% (ITC data), highlighting the importance of steric and electronic tuning .

- Applications: Used in self-assembled monolayers (SAMs) for sensors, with AFM data showing 2.5 nm thickness and 0.3 nm roughness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.